molecular formula C30H29N3O4S B296766 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

Numéro de catalogue B296766
Poids moléculaire: 527.6 g/mol
Clé InChI: SZLLLVBZFHQRGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, also known as BMS-986177, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In

Mécanisme D'action

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide works by inhibiting PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide enhances insulin and leptin signaling, leading to improved glucose and lipid metabolism. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects.
Biochemical and Physiological Effects:
2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in preclinical models of metabolic disorders. In addition, 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase energy expenditure and reduce food intake, further contributing to its metabolic effects. These effects are likely mediated through the inhibition of PTP1B and the subsequent enhancement of insulin and leptin signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its high potency and selectivity for PTP1B, which allows for the precise modulation of insulin and leptin signaling pathways. However, one limitation of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, further studies are needed to evaluate the long-term safety and efficacy of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide in humans.

Orientations Futures

For the study of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide include the evaluation of its safety and efficacy in clinical trials, as well as the exploration of its potential use in combination with other metabolic therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the metabolic effects of 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, as well as its potential effects on other physiological systems. Finally, the development of more potent and selective inhibitors of PTP1B may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.

Méthodes De Synthèse

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide was synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of an amine and an acid chloride followed by a series of protection and deprotection steps. The final product was obtained in high yield and purity using a combination of chromatography and recrystallization techniques.

Applications De Recherche Scientifique

2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide is a potent and selective inhibitor of PTP1B with an IC50 value of 3.9 nM. In vivo studies in rodent models of obesity and type 2 diabetes have demonstrated that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that 2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has the potential to be a novel therapeutic agent for the treatment of metabolic disorders.

Propriétés

Formule moléculaire

C30H29N3O4S

Poids moléculaire

527.6 g/mol

Nom IUPAC

2-[[4-[benzyl(methylsulfonyl)amino]benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C30H29N3O4S/c1-22(24-13-7-4-8-14-24)31-30(35)27-15-9-10-16-28(27)32-29(34)25-17-19-26(20-18-25)33(38(2,36)37)21-23-11-5-3-6-12-23/h3-20,22H,21H2,1-2H3,(H,31,35)(H,32,34)

Clé InChI

SZLLLVBZFHQRGE-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

SMILES canonique

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.